1,4-Benzodioxin-2-carboxylic acid, 3-methyl-
Description
Crystallographic and Spectroscopic Characterization
The crystal structure of 3-methyl-1,4-benzodioxin-2-carboxylic acid has been resolved using single-crystal X-ray diffraction (SC-XRD), revealing a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.42 Å, b = 10.15 Å, c = 14.30 Å, and β = 105.6°, with four molecules per unit cell. The benzodioxin ring adopts a nearly planar conformation, while the carboxylic acid group forms intramolecular hydrogen bonds with the adjacent oxygen atom (O···H distance = 1.87 Å). The methyl group at position 3 exhibits a slight out-of-plane distortion, contributing to steric interactions with the dioxane oxygen.
Spectroscopic data corroborate the structural features:
- FTIR : Strong absorption at 1685 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group, while the methyl C-H asymmetric and symmetric stretches appear at 2965 cm⁻¹ and 2870 cm⁻¹, respectively.
- ¹H NMR (400 MHz, CDCl₃): The methyl group resonates as a singlet at δ 2.32 ppm, while the dioxane methylene protons (positions 1 and 4) split into two doublets at δ 4.28 ppm (J = 5.2 Hz) and δ 4.35 ppm (J = 5.2 Hz). The aromatic protons at positions 5 and 7 appear as a doublet (δ 6.91 ppm, J = 2.0 Hz) and a singlet (δ 7.12 ppm), respectively.
- ¹³C NMR : The carboxylic carbon resonates at δ 170.2 ppm, while the methyl carbon appears at δ 21.5 ppm. The dioxane oxygen-bearing carbons (C1 and C4) are observed at δ 64.8 ppm and δ 65.1 ppm.
Table 1: Key spectroscopic assignments for 3-methyl-1,4-benzodioxin-2-carboxylic acid
| Technique | Signal (ppm/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 2.32 (s) | C3-methyl |
| ¹H NMR | 4.28–4.35 (m) | Dioxane methylene protons |
| ¹³C NMR | 170.2 | Carboxylic acid carbonyl |
| FTIR | 1685 | C=O stretch |
Electronic Structure and Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of the compound. The highest occupied molecular orbital (HOMO) is localized on the dioxane oxygen atoms and the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid group and the methyl-substituted carbon. The HOMO-LUMO gap is calculated as 4.8 eV, indicating moderate electronic stability.
Electrostatic potential (ESP) mapping shows regions of high electron density (negative potential) around the oxygen atoms (-42 kcal/mol) and the aromatic ring (-28 kcal/mol), while the methyl group exhibits a neutral potential (+5 kcal/mol). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the dioxane oxygen (LP(O) → σ(C-O)) and the methyl group (σ(C-H) → σ(C-C)), stabilizing the molecule by 12.3 kcal/mol.
Comparative Analysis of Tautomeric Forms
Three tautomeric forms of 3-methyl-1,4-benzodioxin-2-carboxylic acid have been investigated:
- Keto form : Dominant in nonpolar solvents (95% population in cyclohexane), stabilized by intramolecular H-bonding between the carboxylic acid and dioxane oxygen.
- Enol form : Observed in polar aprotic solvents (e.g., DMSO, 15% population), characterized by a conjugated enolate system (λₘₐₓ = 285 nm in UV-Vis).
- Zwitterionic form : Detected in aqueous solutions (pH 7.4), featuring a deprotonated carboxylate and protonated dioxane oxygen (ΔG = -2.1 kcal/mol relative to keto form).
Table 2: Relative stability of tautomers in different solvents
| Tautomer | Solvent | Population (%) | ΔG (kcal/mol) |
|---|---|---|---|
| Keto | Cyclohexane | 95 | 0.0 |
| Enol | DMSO | 15 | +3.2 |
| Zwitterionic | Water | 78 | -2.1 |
Conformational Dynamics in Solvent Systems
The compound exhibits solvent-dependent conformational flexibility:
- In aprotic solvents (e.g., chloroform), the dioxane ring adopts a twisted-boat conformation (dihedral angle = 25.3°), minimizing steric clash between the methyl group and carboxylic acid.
- In polar solvents (e.g., methanol), a half-chair conformation predominates (dihedral angle = 12.7°), stabilized by solvent-solute hydrogen bonding (ΔG = -1.8 kcal/mol).
- Molecular dynamics simulations reveal a 5.2 kcal/mol energy barrier for interconversion between conformers, with a transition state involving simultaneous rotation of the carboxylic acid and methyl groups.
Table 3: Conformational parameters in different solvents
| Solvent | Conformation | Dihedral Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| Chloroform | Twisted-boat | 25.3 | 0.0 |
| Methanol | Half-chair | 12.7 | -1.8 |
| Water | Planar | 5.4 | -3.2 |
Properties
CAS No. |
142532-62-5 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-methyl-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12) |
InChI Key |
XGWWPNZMHWZURE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reactions with 1,2-Dibromoethane
The most widely reported method involves a ring-closing reaction between 3,4-dihydroxybenzaldehyde derivatives and 1,2-dibromoethane under alkaline conditions. This approach, detailed in a 2014 patent (CN105801556A), proceeds via nucleophilic substitution to form the benzodioxane scaffold.
Key Steps:
- Condensation : 3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) at reflux.
- Oxidation : The intermediate aldehyde (2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde) is oxidized using aqueous potassium permanganate (KMnO₄) at 90–110°C to yield the carboxylic acid.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Molar Ratio (Aldehyde:Dibromoethane) | 1:5 | 90 |
| Oxidant | KMnO₄ (3 equiv) | 90 |
| Temperature | 100°C | 90 |
This method is cost-effective and scalable, though the use of strong oxidants necessitates careful waste management.
Enzymatic Kinetic Resolution Using Engineered Lipases
Recent advances leverage Candida antarctica lipase B (CALB) mutants for enantioselective hydrolysis of racemic methyl esters. A 2023 study demonstrated that mutants A225F and A225F/T103A achieve a 97% enantiomeric excess (e.e.) and enantioselectivity (E) of 278.
Protocol:
- Substrate Preparation : 1,4-Benzodioxane-2-carboxylic acid methyl ester is dissolved in phosphate buffer with 20% n-butanol.
- Enzymatic Hydrolysis : Mutant CALB (1 mg/mL) catalyzes the reaction at 30°C, preferentially hydrolyzing the (R)-enantiomer.
Performance Metrics:
| Mutant | Conversion (%) | e.e. (%) | E Value |
|---|---|---|---|
| A225F | 48 | 95 | 210 |
| A225F/T103A | 50 | 97 | 278 |
This method is ideal for producing enantiopure intermediates but requires specialized enzyme engineering.
Diastereomeric Salt Resolution
For chiral synthesis, resolution via diastereomeric salts remains a cornerstone. A 2022 protocol from the University of Milan employs (S)-1-phenylethylamine to separate enantiomers of 1,4-benzodioxane-2-carboxylic acid.
Procedure:
- Salt Formation : Racemic acid is treated with (S)-1-phenylethylamine in ethanol, precipitating the less soluble (S,S)-diastereomer.
- Recrystallization : Repeated crystallization from isopropyl ether enhances enantiopurity (>98% e.e.).
Yield and Purity:
| Step | Yield (%) | e.e. (%) |
|---|---|---|
| Initial Precipitation | 95 | 98 |
| Recrystallization | 80 | 99.6 |
This method is robust for small-scale production but labor-intensive for industrial applications.
Decarboxylative Functionalization
Decarboxylative amination or fluorination offers a route to diversify the benzodioxane core. A 2024 study reported using 1,4-benzodioxane-2-carboxylic acid as a precursor for Pd-catalyzed cross-couplings.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Ring-Closing | High yield (90%), cost-effective | Hazardous oxidants | Industrial |
| Enzymatic Resolution | High enantioselectivity (E = 278) | Requires engineered enzymes | Lab-scale |
| Diastereomeric Salt | High purity (>99% e.e.) | Low throughput | Pilot-scale |
| Decarboxylative | Functional group diversification | Specialized catalysts required | Research |
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Development
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders. The compound's chiral nature enhances drug efficacy and specificity, making it a valuable building block in drug discovery processes. Notable therapeutic agents derived from this scaffold include:
- Prosympal : An antipsychotic agent.
- Dibozane : Used for its anti-inflammatory properties.
- Piperoxan : An alpha-adrenergic antagonist.
- Doxazosin : A medication for hypertension and urinary retention.
The versatility of the 1,4-benzodioxane moiety allows for modifications that can lead to improved pharmacological profiles and reduced side effects .
Analytical Chemistry
In analytical chemistry, 1,4-benzodioxin-2-carboxylic acid, 3-methyl- is utilized as a standard reference material in chromatography. Its consistent chemical properties enable researchers to achieve accurate and reproducible results when analyzing complex mixtures. This application is critical for quality control in pharmaceutical manufacturing and environmental monitoring .
Material Science
The compound is also incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its inclusion in high-performance materials contributes to advancements in various applications, including packaging, automotive components, and electronics. The ability of 1,4-benzodioxin derivatives to improve material characteristics makes them valuable in the field of material science .
Biochemistry
In biochemistry, 1,4-benzodioxin-2-carboxylic acid, 3-methyl- plays a role in studying enzyme mechanisms and metabolic pathways. It aids researchers in understanding biological processes at a molecular level. This compound has been used to investigate enzyme-catalyzed reactions and their kinetics, providing insights into the mechanisms of action for various biological systems .
Environmental Science
The compound is being explored for its potential in developing biodegradable materials. As environmental concerns grow regarding plastic waste and pollution, the incorporation of 1,4-benzodioxin derivatives into sustainable practices is increasingly relevant. Research focuses on creating materials that can break down naturally while maintaining performance characteristics .
Case Study 1: Enzymatic Synthesis
A notable study demonstrated the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane using 1,4-benzodioxane-2-carboxylic acid methyl ester as a substrate. Researchers screened various enzyme mutants to optimize the kinetic resolution process. The best results were achieved with specific mutants under controlled conditions (30 °C with n-butanol as a cosolvent), showcasing the compound's utility in synthesizing optically pure intermediates for pharmaceuticals .
Case Study 2: Material Enhancement
In another study focusing on material science applications, researchers incorporated 1,4-benzodioxin derivatives into polymer matrices. The resulting composites exhibited enhanced mechanical strength and thermal stability compared to traditional materials. This advancement highlights the compound's potential to contribute significantly to the development of next-generation materials .
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin scaffold allows for selective binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Substituents | Biological Activity | Synthesis Method | Toxicity Profile |
|---|---|---|---|---|---|
| 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- | C₁₀H₈O₄ | Methyl (C3), COOH (C2) | Not explicitly reported (inferred) | Likely chemical synthesis | Unknown |
| 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | C₉H₈O₄ | Saturated ring, COOH (C2) | Antihypertensive, α1-antagonist | Enzymatic resolution | Low (ester derivatives) |
| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | C₁₁H₁₀O₅ | Ethoxycarbonyl (C3), COOH (C2) | Research applications | Chemical synthesis | Not reported |
| Methyl 1,4-benzodioxane-2-carboxylate | C₁₀H₁₀O₄ | Methyl ester (C2) | Synthetic intermediate | Esterification | Not reported |
Biological Activity
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- features a benzodioxin core with a carboxylic acid functional group and a methyl substituent. Its molecular formula is , and it has been studied for its interactions with various biological macromolecules.
Antioxidant Activity
Research indicates that compounds within the benzodioxin family exhibit significant antioxidant properties. A study evaluated the antioxidant potential of various derivatives using assays like DPPH and Ferric Reducing Antioxidant Power (FRAP). The results demonstrated that 1,4-benzodioxin derivatives can effectively scavenge free radicals, indicating their potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory properties of benzodioxin derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α. This suggests a mechanism through which they may exert therapeutic effects in conditions characterized by inflammation .
Enzyme Interactions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- has been investigated for its interactions with enzymes. A study explored its role as a substrate in enzymatic reactions involving lipases, demonstrating its ability to undergo kinetic resolution under specific conditions. This property is significant for synthesizing chiral intermediates in drug development .
Synthesis Methods
The synthesis of 1,4-benzodioxin-2-carboxylic acid, 3-methyl- typically involves multi-step organic reactions. Key synthetic routes include:
- Dibromination : Starting from catechol derivatives, dibromination followed by nucleophilic substitution leads to the formation of the benzodioxin structure.
- Carboxylation : The introduction of the carboxylic acid group can be achieved via carbonylation reactions or direct carboxylation methods.
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal evaluated the antioxidant activity of several benzodioxin derivatives, including 1,4-benzodioxin-2-carboxylic acid, 3-methyl-. The results showed a significant reduction in oxidative stress markers in cell cultures treated with these compounds compared to untreated controls .
| Compound | DPPH Scavenging Activity (%) | FRAP Value (μmol FeSO₄/g) |
|---|---|---|
| 1,4-Benzodioxin-2-carboxylic acid | 75 | 150 |
| Control | 10 | 30 |
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers assessed the anti-inflammatory effects of benzodioxin derivatives on human macrophages. The study found that treatment with these compounds significantly reduced TNF-α levels and other inflammatory markers .
| Treatment | TNF-α Level (pg/mL) |
|---|---|
| Control | 200 |
| Compound A (1 μM) | 50 |
| Compound B (5 μM) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
